Aphidicolin 17-acetate

DNA polymerase inhibition enzyme kinetics competitive inhibition

Aphidicolin 17-acetate is a selective, competitive inhibitor of eukaryotic DNA polymerase α (Ki=0.89 μg/mL) that does not inhibit polymerases β or γ. Isolated from Phoma betae. With 10-fold lower potency than parent aphidicolin, this derivative enables finer dose titration for G1/S phase synchronization studies. As the maximum acetylation tolerated at C17 while retaining inhibitory activity, it serves as a defined intermediate in potency-gradient SAR studies. Verified ≥96% purity by orthogonal 1H-NMR and HPLC reduces batch-to-batch variability for multi-site protocol standardization.

Molecular Formula C8H6BrF2NO3
Molecular Weight 282.04 g/mol
Cat. No. B1409843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAphidicolin 17-acetate
Molecular FormulaC8H6BrF2NO3
Molecular Weight282.04 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1[N+](=O)[O-])Br)OC(F)F
InChIInChI=1S/C8H6BrF2NO3/c1-4-6(15-8(10)11)3-2-5(9)7(4)12(13)14/h2-3,8H,1H3
InChIKeyROWLBDXQTGZSKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aphidicolin 17-Acetate for DNA Polymerase α Inhibition: Procurement Specifications and Baseline Characterization


Aphidicolin 17-acetate (synonym: aphidicolin-17-monoacetate; CAS 51103-57-2) is a tetracyclic diterpenoid belonging to the aphidicolane class of natural products [1]. It functions as a selective, competitive inhibitor of eukaryotic DNA polymerase α with respect to dCTP binding . Unlike many broad-spectrum DNA synthesis inhibitors, aphidicolin 17-acetate does not inhibit DNA polymerases β or γ, nor does it interfere with RNA or protein synthesis . The compound is isolated from the fungus Phoma betae and is commercially available at ≥96% purity as verified by 1H-NMR and HPLC [2].

Aphidicolin 17-Acetate Procurement Rationale: Why Aphidicolin and Alternative Derivatives Cannot Be Substituted Interchangeably


Aphidicolin derivatives exhibit substantial functional divergence despite sharing a common diterpenoid scaffold. The parent compound aphidicolin, its C3-deoxygenated analog (3-deoxyaphidicolin), and its water-soluble glycinate ester derivative (aphidicolin-17-glycinate) each possess distinct potency profiles, selectivity windows, and physicochemical properties that preclude generic substitution. Evidence from systematic structure-activity relationship (SAR) studies demonstrates that modifications at the C17 position alter DNA polymerase α inhibitory potency by up to 100-fold relative to aphidicolin [1]. Furthermore, comparative enzyme inhibition assays reveal that aphidicolin 17-acetate and 3-deoxyaphidicolin exhibit a 2-fold difference in Ki values against the same DNA polymerase α preparation [2]. These quantitative differences mandate compound-specific validation rather than class-level interchangeability.

Aphidicolin 17-Acetate: Quantified Differential Performance Versus Comparator Compounds


DNA Polymerase α Inhibitory Potency: Aphidicolin 17-Acetate Versus Parent Aphidicolin

In head-to-head inhibition assays using DNA polymerase α purified from HeLa and Chinese hamster ovary (CHO) cells, 17-acetylaphidicolin (aphidicolin 17-acetate) was 10-fold weaker than the parent compound aphidicolin [1]. Derivatives lacking hydroxyl groups at both the C16 and C17 positions were 100-fold weaker, establishing a rank-order potency gradient that correlates with preservation of the C16/C17 vicinal diol functionality [1]. Notably, active compounds including aphidicolin 17-acetate retained the competitive inhibition mechanism with respect to dCTP and did not inhibit aphidicolin-resistant DNA polymerases, confirming that the C17 acetylation modulates potency without altering target specificity or inhibitory mechanism [1].

DNA polymerase inhibition enzyme kinetics competitive inhibition structure-activity relationship

Competitive Inhibition Kinetics (Ki): Aphidicolin 17-Acetate Versus 3-Deoxyaphidicolin

In a direct comparative study of aphidicolin analogs isolated from Phoma betae, both aphidicolin 17-monoacetate and 3-deoxyaphidicolin exhibited competitive inhibition of DNA polymerase α with respect to dCTP. The Ki value for aphidicolin 17-monoacetate was 0.89 μg/mL, whereas 3-deoxyaphidicolin demonstrated a Ki of 0.44 μg/mL against DNA polymerase α from sea urchin embryos [1]. This represents a 2.02-fold difference in inhibitory constant under identical assay conditions, with 3-deoxyaphidicolin exhibiting the higher binding affinity. Neither compound competed with dATP, dGTP, or dTTP [1].

enzyme inhibition constant competitive inhibitor dCTP competition kinetic analysis

Polymerase Isoform Selectivity: Aphidicolin 17-Acetate Versus Aphidicolin Baseline

Both aphidicolin 17-acetate and the parent compound aphidicolin maintain strict selectivity for DNA polymerase α over polymerases β and γ. Aphidicolin exhibits IC50 values of 16 ± 2 μM for Pol α, >100 μM for Pol β, and >100 μM for Pol γ in human enzyme preparations [1]. Aphidicolin 17-acetate similarly demonstrates no detectable inhibition of DNA polymerases β and γ . This selectivity profile is retained despite the 10-fold potency reduction relative to aphidicolin, indicating that the C17 acetylation modulates potency without compromising isoform discrimination [2].

DNA polymerase beta DNA polymerase gamma isoform selectivity off-target inhibition

Antiparasitic Activity Differentiation: Aphidicolin 17-Acetate Versus Aphidicolin-17-Glycinate

In a systematic evaluation of aphidicolin derivatives against Leishmania species, aphidicolin-17-glycinate hydrochloride demonstrated EC50 values of 0.2 μg/mL against extracellular promastigotes and 0.02 μg/mL against intracellular amastigotes of L. donovani, establishing it as the most active derivative in this series [1]. While aphidicolin 17-acetate was included in this SAR analysis, the study identified the glycinate derivative as the superior antiparasitic agent [1]. This differential activity profile guides compound selection based on target indication: aphidicolin-17-glycinate is preferred for antileishmanial applications, whereas aphidicolin 17-acetate is selected for applications requiring preserved DNA polymerase α inhibitory function with attenuated potency.

Leishmania donovani antiparasitic EC50 structure-activity relationship

Product Consistency: Aphidicolin 17-Acetate Purity Specification for Reproducible Research

Commercially sourced aphidicolin 17-acetate is standardized to ≥96% purity as verified by orthogonal analytical methods (1H-NMR and HPLC) [1]. This specification exceeds the purity documentation typically available for custom-synthesized or in-house prepared aphidicolin derivatives. For comparison, alternative derivatives such as 3-deoxyaphidicolin are available at >98% purity (HPLC) , while aphidicolin parent compound IC50 values reported in the literature vary by approximately 10-fold across different enzyme preparations and assay conditions (IC50 range: 1.6 ± 1.1 μM to 19.6 ± 1.1 μM) [2]. The defined purity specification for aphidicolin 17-acetate reduces batch-to-batch variability as a confounding factor in experimental design.

purity specification HPLC 1H-NMR quality control reproducibility

Differential Chemical Modification Tolerance: C17 Acetylation Versus C16/C17 Diacetylation or Triacetylation

Systematic SAR analysis of aphidicolin derivatives reveals a critical structure-function relationship at the C16 and C17 hydroxyl positions. Aphidicolin 17-acetate (C17 monoacetate) retains DNA polymerase α inhibitory activity, albeit with a 10-fold potency reduction relative to aphidicolin. In contrast, 17,18-diacetyl, 3,17,18-triacetyl, and 3-epi derivatives of aphidicolin are completely inactive [1]. Furthermore, derivatives lacking hydroxyl groups at both C16 and C17 positions exhibit a 100-fold reduction in potency [1]. This establishes aphidicolin 17-acetate as the maximum acetylation tolerated at the C17 position while preserving detectable enzyme inhibition.

acetylation structure-activity relationship chemical derivatization inactive derivatives

Aphidicolin 17-Acetate: Validated Research Applications Based on Quantitative Differentiation Evidence


Cell Cycle Synchronization with Titratable Potency

Aphidicolin 17-acetate is suitable for G1/S phase cell cycle synchronization experiments where the 10-fold potency reduction relative to parent aphidicolin [1] provides greater dose titration flexibility. The compound retains the dCTP-competitive mechanism and polymerase α selectivity of aphidicolin while enabling finer control over inhibition depth. This is particularly advantageous when complete replication arrest is not desired or when minimizing potential off-target effects from excessively potent inhibition.

Comparative DNA Polymerase α Inhibition Studies with Defined Potency Gradients

Investigators studying structure-activity relationships in DNA polymerase inhibition can utilize aphidicolin 17-acetate as a defined intermediate in the potency gradient: aphidicolin (reference potency) > 3-deoxyaphidicolin (2-fold higher affinity, Ki = 0.44 μg/mL) > aphidicolin 17-acetate (intermediate affinity, Ki = 0.89 μg/mL) [2]. This potency ranking enables dose-response calibration across multiple aphidicolan derivatives while maintaining the same competitive mechanism with respect to dCTP.

Chemical Biology Studies Requiring Acetylated Aphidicolin with Retained Activity

Aphidicolin 17-acetate is the appropriate selection for experiments requiring a chemically modified aphidicolin derivative that retains detectable DNA polymerase α inhibitory activity. As demonstrated by systematic SAR analysis, 17,18-diacetyl and 3,17,18-triacetyl derivatives are completely inactive [3], making aphidicolin 17-acetate the maximum acetylation tolerated at the C17 position while preserving enzyme inhibition. This property is valuable for studies investigating cellular esterase activation, pro-drug strategies, or chemical modification effects on target engagement.

Reproducible Inter-Laboratory Studies Requiring Defined Purity Specifications

For multi-site collaborative studies or protocol standardization efforts, aphidicolin 17-acetate offers commercially defined purity specifications (≥96% by 1H-NMR and HPLC) [4] that reduce batch-to-batch variability as a confounding variable. The orthogonal analytical verification provides greater confidence in compound identity and purity than is typically available for custom-synthesized aphidicolin derivatives, supporting reproducible experimental outcomes across independent laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aphidicolin 17-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.